molecular formula C20H17N5 B5014863 5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine

5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine

Cat. No.: B5014863
M. Wt: 327.4 g/mol
InChI Key: UBNIZBWDSRZKFV-UHFFFAOYSA-N
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Description

5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a pyrazole ring, which is further substituted with a methylpyridine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-[3-[1-[(3-methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5/c1-15-10-21-7-5-18(15)13-25-8-6-20(24-25)17-4-2-3-16(9-17)19-11-22-14-23-12-19/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNIZBWDSRZKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Methylpyridine Moiety: The pyrazole intermediate is then reacted with a methylpyridine derivative through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as a formamide derivative, under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring but differ in the attached moieties.

    Imidazole Derivatives: These compounds have a similar heterocyclic structure but with different nitrogen positioning.

Uniqueness

5-[3-[1-[(3-Methylpyridin-4-yl)methyl]pyrazol-3-yl]phenyl]pyrimidine is unique due to its specific combination of pyrimidine, pyrazole, and methylpyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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